molecular formula C7H13NO2 B13128557 Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate

Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate

Cat. No.: B13128557
M. Wt: 143.18 g/mol
InChI Key: XQMDYEQHVQBQMQ-PHDIDXHHSA-N
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Description

Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylate ester group. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate typically involves the diastereoselective reaction of dimethyl (2R,3R)-3-aryl(pyridyl)glutamate hydrochlorides . This method ensures the formation of the desired stereoisomer with high selectivity. The reaction conditions often include the use of neutralizing agents and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar diastereoselective methods. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The products vary depending on the nucleophile used, but common products include esters and amides.

Scientific Research Applications

Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The pathways involved can include inhibition or activation of enzymatic reactions, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate is unique due to its specific (2R,3R) stereochemistry, which imparts distinct reactivity and interaction profiles compared to its stereoisomers and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

XQMDYEQHVQBQMQ-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)C(=O)OC

Canonical SMILES

CC1C(CCN1)C(=O)OC

Origin of Product

United States

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